Aep-IN-2
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Overview
Description
Aep-IN-2 is a compound known for its role as an inhibitor of asparagine endopeptidase (AEP), also known as legumain. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. This compound works by blocking the cleavage of amyloid precursor protein (APP) and Tau, which are associated with the formation of amyloid plaques and neurofibrillary tangles in Alzheimer’s disease .
Preparation Methods
The synthesis of Aep-IN-2 involves multiple steps, starting from readily available reactants. The synthetic route typically includes the formation of key intermediates through reactions such as Mannich reaction and Michael addition. The final product is obtained through purification steps and is characterized by techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Industrial production methods for this compound are not widely documented, but the compound is available for research purposes through custom synthesis services .
Chemical Reactions Analysis
Aep-IN-2 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound, which can alter its activity and stability.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which help in introducing or replacing functional groups on the compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Aep-IN-2 has a wide range of scientific research applications:
Mechanism of Action
Aep-IN-2 exerts its effects by inhibiting the activity of asparagine endopeptidase. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates, such as amyloid precursor protein and Tau. This inhibition reduces the formation of neurotoxic fragments that contribute to the pathology of Alzheimer’s disease . The molecular targets of this compound include the catalytic domain of AEP, which is essential for its enzymatic activity .
Comparison with Similar Compounds
Aep-IN-2 is unique compared to other AEP inhibitors due to its high specificity and oral activity. Similar compounds include:
δ-Secretase Inhibitor 11: Another AEP inhibitor that has shown efficacy in reducing Alzheimer’s disease-related pathologies in animal models.
Morpholine-Containing Compounds: These compounds also inhibit AEP and have been studied for their potential therapeutic effects in Alzheimer’s disease.
This compound stands out due to its ability to decrease both amyloid-beta and phosphorylated Tau levels, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C14H17N7O3S |
---|---|
Molecular Weight |
363.40 g/mol |
IUPAC Name |
[7-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]amino]-4-morpholin-4-yl-2,1,3-benzoxadiazol-5-yl]methanol |
InChI |
InChI=1S/C14H17N7O3S/c1-15-13-17-18-14(25-13)16-9-6-8(7-22)12(11-10(9)19-24-20-11)21-2-4-23-5-3-21/h6,22H,2-5,7H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
BSMQYCJYUKHJAX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)NC2=CC(=C(C3=NON=C23)N4CCOCC4)CO |
Origin of Product |
United States |
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